A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitropyrrolo[1,2-a]quinoline
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitropyrrolo[1,2-a]quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the core physicochemical properties of 6-Nitropyrrolo[1,2-a]quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for predicting the behavior of this molecule in various systems, a critical aspect of drug discovery, formulation development, and chemical synthesis. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing detailed experimental methodologies for in-house validation.
Molecular Structure and Its Implications
6-Nitropyrrolo[1,2-a]quinoline is a fused heterocyclic system consisting of a quinoline core with a pyrrole ring fused at the [1,2-a] position. The key feature of the target molecule is the presence of a nitro group (-NO2) at the 6-position of the quinoline ring.
The introduction of the strongly electron-withdrawing nitro group is expected to significantly influence the electron density distribution across the aromatic system, thereby modulating its physicochemical properties compared to the parent pyrrolo[1,2-a]quinoline scaffold.[1] This has profound implications for its solubility, acidity/basicity, lipophilicity, and spectral characteristics.
Predicted Physicochemical Parameters
| Property | Predicted Value/Range | Rationale for Prediction |
| Molecular Weight | 212.20 g/mol | Calculated based on the chemical formula C12H8N2O2. |
| Melting Point (°C) | > 200 (decomposition) | The planar, aromatic structure and the polar nitro group will lead to strong intermolecular forces (pi-pi stacking and dipole-dipole interactions), resulting in a high melting point, likely with decomposition. |
| Boiling Point (°C) | > 400 (decomposition) | Expected to be very high due to strong intermolecular forces; the compound will likely decompose before boiling at atmospheric pressure. |
| logP (Octanol/Water) | 2.5 - 3.5 | The parent quinoline is moderately lipophilic. The nitro group is polar but its contribution to lipophilicity can be complex. The overall molecule is expected to have moderate lipophilicity.[2] |
| pKa (Conjugate Acid) | 1.0 - 2.0 | The nitrogen atom in the quinoline ring is basic. The electron-withdrawing nitro group will significantly decrease the basicity of the quinoline nitrogen, resulting in a much lower pKa than that of quinoline (pKa ≈ 4.9).[3] |
Solubility Profile: A Tale of Polarity and pH
The solubility of a compound is a critical parameter for its biological activity and formulation. The presence of the polar nitro group and the heterocyclic nitrogen atom suggests a nuanced solubility profile for 6-Nitropyrrolo[1,2-a]quinoline.
Theoretical Considerations:
-
Aqueous Solubility: The molecule is expected to have low solubility in water due to its predominantly aromatic and nonpolar hydrocarbon structure. The polar nitro group will contribute to some degree of aqueous solubility, but the large hydrophobic surface area will be the dominant factor.
-
Organic Solvent Solubility: It is predicted to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be poor.
-
pH-Dependent Solubility: The basicity of the quinoline nitrogen, although weakened by the nitro group, implies that the solubility in acidic aqueous solutions will be higher than in neutral or basic solutions. Protonation of the nitrogen atom will form a more water-soluble salt.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Melting Point: A Measure of Intermolecular Forces
The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice of a compound.
Theoretical Considerations:
The planar aromatic rings of 6-Nitropyrrolo[1,2-a]quinoline allow for efficient pi-pi stacking interactions. The presence of the polar nitro group introduces strong dipole-dipole interactions. These combined intermolecular forces result in a high lattice energy, which must be overcome for the solid to melt. Therefore, a high melting point is expected.
Experimental Protocol for Melting Point Determination
The capillary melting point method is a standard and reliable technique.[4][5]
Caption: Workflow for Capillary Melting Point Determination.
Lipophilicity (logP): Gauging Membrane Permeability
The octanol-water partition coefficient (logP) is a crucial parameter in drug discovery, as it correlates with a molecule's ability to cross biological membranes.[6]
Theoretical Considerations:
The fused aromatic ring system contributes significantly to the lipophilicity of 6-Nitropyrrolo[1,2-a]quinoline. The polar nitro group will decrease the logP value compared to a non-substituted analogue. The overall molecule is expected to be moderately lipophilic, suggesting it may have reasonable membrane permeability.[2]
Experimental Protocol for logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining logP.[7]
Caption: Workflow for Shake-Flask logP Determination.
Acidity/Basicity (pKa): Understanding Ionization State
The pKa value determines the extent of ionization of a molecule at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Theoretical Considerations:
The quinoline nitrogen in 6-Nitropyrrolo[1,2-a]quinoline is a basic center. However, the potent electron-withdrawing effect of the nitro group at the 6-position will significantly decrease the electron density on the nitrogen atom, making it a much weaker base than the parent quinoline. This will result in a significantly lower pKa for the conjugate acid.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)
This method is suitable for compounds with a chromophore that changes upon ionization.
Caption: Workflow for Spectrophotometric pKa Determination.
Spectral Properties: Fingerprinting the Molecule
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 6-Nitropyrrolo[1,2-a]quinoline.
-
¹H NMR Spectroscopy: The aromatic region (typically 7.0-9.0 ppm) will show a complex splitting pattern corresponding to the protons on the fused ring system. The electron-withdrawing nitro group is expected to cause a downfield shift of the protons on the same ring, particularly those in the ortho and para positions.[8]
-
¹³C NMR Spectroscopy: The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.[9]
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. A common fragmentation pathway for nitroaromatic compounds is the loss of NO and NO2.
-
UV-Vis Spectroscopy: The extended conjugated system of the pyrrolo[1,2-a]quinoline core will result in strong UV-Vis absorption. The presence of the nitro group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent compound.[10][11]
Synthesis and Handling
The synthesis of pyrrolo[1,2-a]quinoline derivatives often involves the reaction of a quinolinium salt with a suitable dipolarophile in a 1,3-dipolar cycloaddition reaction.[12] The nitration of the pyrrolo[1,2-a]quinoline core would likely be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, although the position of nitration would need to be carefully controlled.[13]
Safety Considerations: Nitroaromatic compounds are often energetic and can be sensitive to heat, shock, or friction. They may also have toxicological properties. Therefore, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling 6-Nitropyrrolo[1,2-a]quinoline.
Conclusion
The physicochemical properties of 6-Nitropyrrolo[1,2-a]quinoline are dictated by its fused aromatic structure and the presence of the strongly electron-withdrawing nitro group. While experimental data is sparse, a thorough understanding of fundamental chemical principles allows for reliable predictions of its behavior. The experimental protocols provided in this guide offer a framework for the in-house determination of these critical parameters, enabling researchers to confidently advance their studies with this promising heterocyclic scaffold.
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